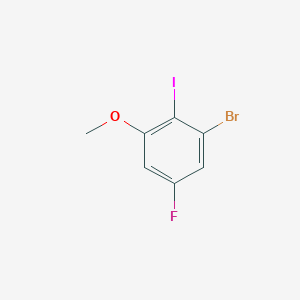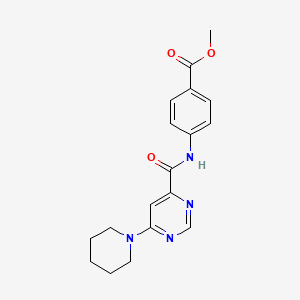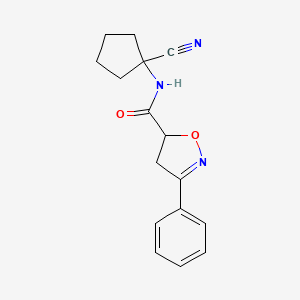
N-(1-cyanocyclopentyl)-3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocyclopentyl)-3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxamide, commonly known as CP-690,550, is a potent and selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a member of the JAK family of non-receptor tyrosine kinases, which play a crucial role in the signaling pathways of several cytokines and growth factors. CP-690,550 has shown promising results in preclinical studies and is currently under investigation for its therapeutic potential in various autoimmune and inflammatory diseases.
Wirkmechanismus
CP-690,550 selectively inhibits N-(1-cyanocyclopentyl)-3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxamide by binding to its ATP-binding site, preventing the phosphorylation and activation of downstream signaling molecules. This results in the inhibition of cytokine signaling, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21, which are critical for the activation and proliferation of T cells and B cells.
Biochemical and Physiological Effects:
CP-690,550 has been shown to effectively reduce the levels of pro-inflammatory cytokines, such as interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and IL-17, in preclinical studies. This leads to a reduction in immune cell activation and inflammation, which are hallmarks of autoimmune and inflammatory diseases. CP-690,550 has also been shown to reduce the number of circulating T cells and B cells, further reducing the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
CP-690,550 is a potent and selective inhibitor of N-(1-cyanocyclopentyl)-3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxamide, making it an ideal tool for studying the role of N-(1-cyanocyclopentyl)-3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxamide in cytokine signaling and immune cell activation. However, its high potency and selectivity may also limit its use in certain experiments, as it may interfere with other signaling pathways. Additionally, CP-690,550 has a relatively short half-life in vivo, which may require frequent dosing in animal studies.
Zukünftige Richtungen
CP-690,550 has shown promising results in preclinical studies and is currently under investigation for its therapeutic potential in several autoimmune and inflammatory diseases. Future research may focus on optimizing the dosing and administration of CP-690,550 to maximize its therapeutic efficacy while minimizing its potential side effects. Additionally, further studies may investigate the potential of CP-690,550 in combination with other therapeutic agents to enhance its therapeutic potential. Finally, the role of N-(1-cyanocyclopentyl)-3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxamide in other signaling pathways and diseases may also be explored.
Synthesemethoden
CP-690,550 can be synthesized by the reaction of 1-cyanocyclopentene with 3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid in the presence of a base and a coupling agent. The resulting product is then purified by column chromatography to obtain pure CP-690,550.
Wissenschaftliche Forschungsanwendungen
CP-690,550 has been extensively studied for its potential therapeutic applications in several autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, multiple sclerosis, and inflammatory bowel disease. In preclinical studies, CP-690,550 has been shown to effectively inhibit the activation of N-(1-cyanocyclopentyl)-3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxamide and downstream signaling pathways, leading to a reduction in pro-inflammatory cytokine production and immune cell activation.
Eigenschaften
IUPAC Name |
N-(1-cyanocyclopentyl)-3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c17-11-16(8-4-5-9-16)18-15(20)14-10-13(19-21-14)12-6-2-1-3-7-12/h1-3,6-7,14H,4-5,8-10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFSQSMVBUKKKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)C2CC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-6-[[1-[4-(trifluoromethoxy)phenyl]sulfonylpiperidin-4-yl]methoxy]pyridazine](/img/structure/B2930409.png)

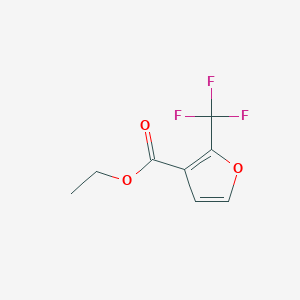


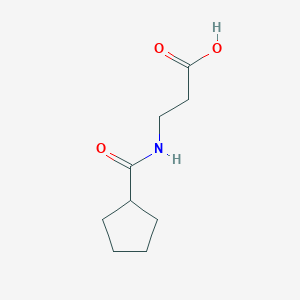
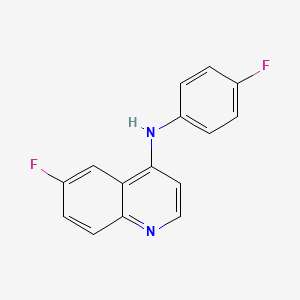
![N-Ethyl-N-[2-[4-(oxan-4-ylamino)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2930419.png)
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-4-carboxamide](/img/structure/B2930420.png)
![2-((3,5-dimethylphenyl)(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)-N-(3-methoxyphenyl)acetamide](/img/structure/B2930421.png)
